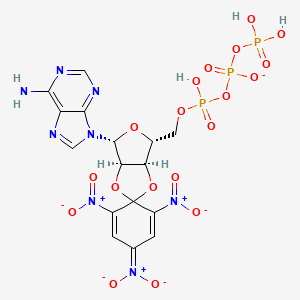
TNP-ATP (triethylammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNP-ATP (triethylammonium salt) is a derivative of adenosine triphosphate and is known for its role as an antagonist at purinergic receptor subtypes P2X1, P2X3, and P2X2/3 . It is also utilized as a fluorescent probe for the activity of ATP-binding enzymes . This compound is significant in various fields of scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TNP-ATP (triethylammonium salt) involves the modification of adenosine triphosphate by introducing a trinitrophenyl group. The reaction typically requires the use of trinitrobenzene sulfonic acid as a reagent under controlled conditions to ensure the selective nitration of the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production of TNP-ATP (triethylammonium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied as a pre-dissolved solution in water at a concentration of 10 mM .
Análisis De Reacciones Químicas
Types of Reactions
TNP-ATP (triethylammonium salt) primarily undergoes substitution reactions due to the presence of the trinitrophenyl group. It can also participate in complex formation with various metal ions and proteins .
Common Reagents and Conditions
Common reagents used in reactions involving TNP-ATP (triethylammonium salt) include trinitrobenzene sulfonic acid for nitration and various metal salts for complex formation. The reactions are typically carried out under mild conditions to preserve the integrity of the adenosine triphosphate structure .
Major Products
The major products formed from reactions involving TNP-ATP (triethylammonium salt) include various nitrated adenosine triphosphate derivatives and metal complexes. These products are often used in further biochemical and pharmacological studies .
Aplicaciones Científicas De Investigación
Pharmacological Applications
P2X Receptor Antagonism
TNP-ATP is primarily recognized for its role as a selective antagonist of P2X receptors, particularly P2X1 and P2X3. It inhibits ATP-induced currents in cells expressing these receptors with IC50 values of 6 nM and 0.9 nM, respectively, demonstrating a high affinity and specificity that is approximately 1000-fold greater than for other P2X receptors such as P2X2, P2X4, and P2X7 . This selectivity makes TNP-ATP a valuable tool for studying the physiological roles of these receptors in various tissues.
Pain Modulation
In preclinical studies, TNP-ATP has shown efficacy in reducing visceral pain responses. For instance, in a mouse model of visceral pain induced by acetic acid, TNP-ATP exhibited an effective dose (ED50) of 6.35 µmol/kg . This suggests potential therapeutic applications in managing pain conditions linked to P2X receptor activity.
Biochemical Research Applications
Protein Binding Studies
TNP-ATP is extensively used as a fluorescent probe to investigate ATP-binding interactions with proteins. Its fluorescence properties change dramatically upon binding to proteins, allowing researchers to measure binding affinities and kinetics. The dissociation constant (Kd) for TNP-ATP interactions is typically 20–2000 times lower than that of ATP, facilitating more sensitive detection of protein interactions .
Fluorescence Resonance Energy Transfer (FRET)
Due to its fluorescent characteristics, TNP-ATP serves as a FRET donor in various biochemical assays. This application allows for real-time monitoring of protein interactions and conformational changes within cellular environments .
Molecular Biology Applications
Microscopy Techniques
TNP-ATP's ability to fluoresce upon binding makes it an excellent candidate for use in microscopy techniques aimed at visualizing ATP interactions within live cells. It can be employed as a marker to study cellular processes involving ATP metabolism and signaling pathways .
Research on Purinergic Signaling
The compound is instrumental in studying purinergic signaling pathways mediated by ATP. By selectively blocking specific P2X receptors with TNP-ATP, researchers can elucidate the roles of these receptors in various physiological processes such as synaptic transmission and immune responses .
Case Studies
Mecanismo De Acción
TNP-ATP (triethylammonium salt) exerts its effects by binding to purinergic receptor subtypes P2X1, P2X3, and P2X2/3. This binding inhibits the normal function of these receptors, thereby modulating calcium flux in cells expressing these receptors . The compound also acts as a fluorescent probe by increasing fluorescence intensity upon binding to ATP-binding enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): The parent compound of TNP-ATP, involved in energy transfer within cells.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate: Another derivative of adenosine triphosphate with similar properties.
Uniqueness
TNP-ATP (triethylammonium salt) is unique due to its high affinity and selectivity for specific purinergic receptors, as well as its fluorescent properties. This makes it particularly valuable in both biochemical research and the development of diagnostic tools .
Propiedades
Fórmula molecular |
C16H15N8O19P3-2 |
|---|---|
Peso molecular |
716.3 g/mol |
Nombre IUPAC |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |
Clave InChI |
LQZBDVDATBCNNN-UHEGPQQHSA-M |
SMILES isomérico |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















